Umeclidinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other compounds such as vilanterol and fluticasone furoate for enhanced therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of umeclidinium bromide involves several key steps:

Reaction of ethyl isonipecotate with 1-bromo-2-chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Formation of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This intermediate is formed by reacting the previous product with lithium diisopropylamide.

Reaction with phenyl lithium: This step produces 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.

Final reaction with (2-bromoethoxy)methyl benzene: This step yields this compound bromide.

Industrial Production Methods: For industrial production, a Grignard reagent can be used to substitute a lithium reagent, making the process more cost-effective and suitable for large-scale production. The reaction conditions are mild, typically around 0-5°C, and common solvents like ether and tetrahydrofuran are used .

Types of Reactions:

Oxidation and Reduction: this compound bromide does not typically undergo oxidation or reduction reactions due to its stable quaternary ammonium structure.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromide site.

Hydrolysis: The compound is relatively stable and does not readily hydrolyze under normal conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under mild conditions.

Solvents: Solvents such as water, tetrahydrofuran, and toluene are commonly used.

Major Products:

- The primary product of these reactions is typically the substitution product where the bromide ion is replaced by another nucleophile.

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Umeclidinium is primarily indicated for the maintenance treatment of COPD. Clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbations when used alone or in combination with other therapies.

- Efficacy Studies : A pivotal study showed that adding this compound (62.5 μg and 125 μg) to fluticasone furoate/vilanterol therapy resulted in significant improvements in lung function compared to placebo . The primary endpoint was measured as trough forced expiratory volume in one second (FEV1), showing improvements ranging from 0.111 to 0.128 L (p < 0.001) at Day 85.

- Long-term Safety : A 52-week study assessing this compound's safety in Japanese patients found it well-tolerated with no new adverse events beyond those expected from LAMAs . The incidence of serious adverse events was low, with only a small percentage experiencing drug-related issues.

Asthma Management

Recent research has explored this compound's potential application in asthma treatment, particularly for patients with severe uncontrolled asthma. While traditionally used for COPD, its mechanism suggests it could help alleviate bronchoconstriction in asthmatic patients as well . However, further studies are needed to establish its efficacy and safety profile in this population.

Comparative Efficacy

The following table summarizes key findings from various studies concerning this compound's application in COPD:

Safety Profile

The safety profile of this compound has been consistently reported across multiple studies. Common adverse events include:

- Respiratory Effects : Similar incidence rates of respiratory-related adverse events compared to other long-acting bronchodilators.

- Cardiovascular Events : No significant increase in cardiovascular risks associated with this compound use .

- Pneumonia : Slightly higher incidence rates of pneumonia were observed among this compound users compared to combination therapies .

Wirkmechanismus

Umeclidinium bromide works by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic receptors in bronchial smooth muscle. This inhibition prevents bronchoconstriction, thereby opening up the airways and facilitating easier breathing . The compound primarily targets the muscarinic subtype 3 receptors, which are abundant in the airway smooth muscle .

Vergleich Mit ähnlichen Verbindungen

- Tiotropium bromide

- Aclidinium bromide

- Glycopyrronium bromide

Comparison: Umeclidinium bromide is unique in its long-acting properties and its ability to be used in combination with other bronchodilators like vilanterol. Studies have shown that this compound/vilanterol combinations provide superior improvements in lung function compared to other long-acting muscarinic antagonists and long-acting beta-agonists . Additionally, this compound bromide has a favorable safety profile and is well-tolerated in patients .

Eigenschaften

Key on ui mechanism of action |

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect. |

|---|---|

CAS-Nummer |

869185-19-3 |

Molekularformel |

C29H34NO2+ |

Molekulargewicht |

428.6 g/mol |

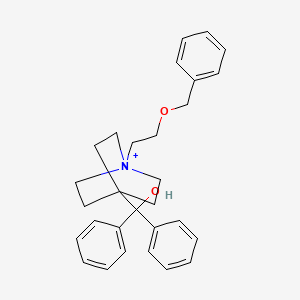

IUPAC-Name |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol |

InChI |

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1 |

InChI-Schlüssel |

FVTWTVQXNAJTQP-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

Kanonische SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

Key on ui other cas no. |

869185-19-3 |

Synonyme |

GSK573719 umeclidinium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.